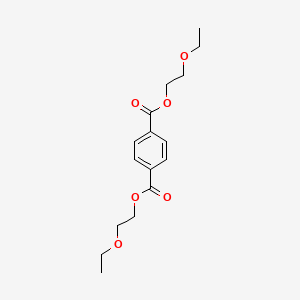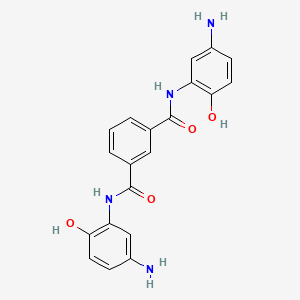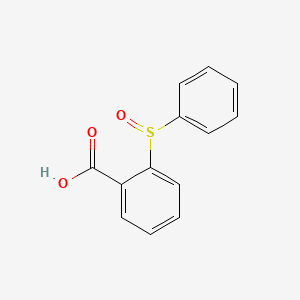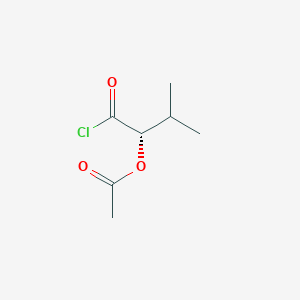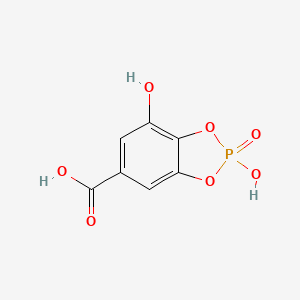
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is a chlorinated organic compound with the molecular formula C5H2Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and a dichloromethylidene group, making it a highly reactive molecule. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the chlorination of 3-butenoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid involves its reactivity with various molecular targets. The presence of multiple chlorine atoms and the dichloromethylidene group makes it highly electrophilic, allowing it to react with nucleophiles in biological systems. These reactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-trichloro-2-(chloromethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(bromomethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(fluoromethylidene)but-3-enoic acid
Uniqueness
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
CAS No. |
34644-12-7 |
|---|---|
Molecular Formula |
C5HCl5O2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid |
InChI |
InChI=1S/C5HCl5O2/c6-2(4(9)10)1(3(7)8)5(11)12/h(H,11,12) |
InChI Key |
WWEOKTLGYRFGAM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
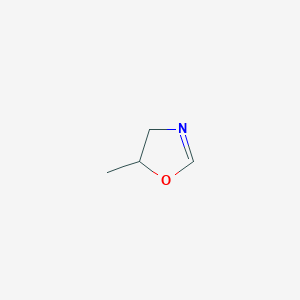
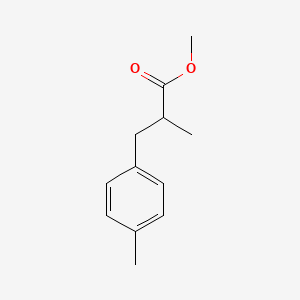
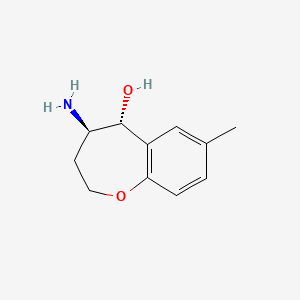
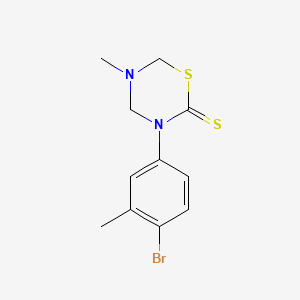
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)


